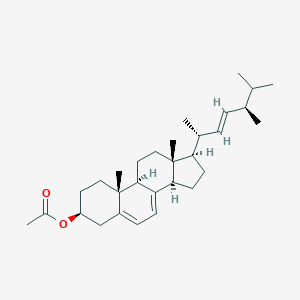

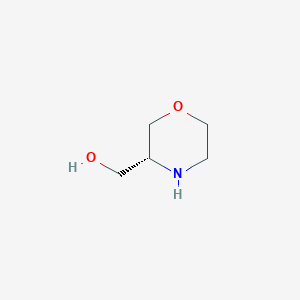

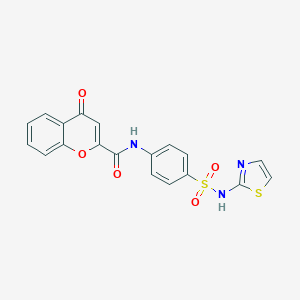

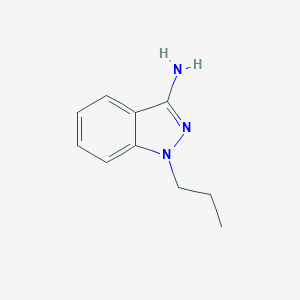

1-Propyl-1H-indazol-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Propyl-1H-indazol-3-amine and related compounds often involves catalyzed cyclization reactions. A notable method includes the copper-catalyzed amination of 2-haloarylcarbonylic compounds, which leads to the formation of 1-alkyl- or 1-aryl-1H-indazoles (D. Viña et al., 2007). Additionally, palladium-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions have been utilized for synthesizing 3-aryl-1H-indazol-5-amine derivatives, which are closely related to 1-Propyl-1H-indazol-3-amine (Shengqiang Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-indazol-3-amine derivatives has been analyzed through various spectroscopic and crystallographic techniques. For instance, a study on an indazole derivative highlighted the importance of single-crystal X-ray analysis and density functional theory (DFT) for elucidating the compound's structure (Jiu-Fu Lu et al., 2020).

Chemical Reactions and Properties

Indazoles can undergo various chemical reactions, including oxidative coupling and cyclization. An example includes the I2-catalyzed oxidative coupling of hydrazones and amines, leading to the synthesis of tri-substituted triazoles, demonstrating the versatility of indazole derivatives in synthetic chemistry (Zhengkai Chen et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of 1-Propyl-1H-indazol-3-amine were not identified, related research on indazole derivatives provides insight into their photophysical properties. For example, a metal- and oxidant-free synthesis of 1H-1,2,4-triazol-3-amines revealed interesting fluorescence and aggregation-induced emission (AIE) properties (Wei Guo et al., 2021).

Chemical Properties Analysis

The chemical properties of indazole derivatives, such as reactivity and stability, are often influenced by their substitution pattern. Studies like the synthesis of N-aryl-3H-indazol-3-imine and N-aryl-1H-indazol-3-amine showcase the practicality of using oxidative cyclization for creating complex structures with high yields and under mild conditions (M. Sajadi et al., 2021).

Applications De Recherche Scientifique

Application 1: Antitumor Activity

- Specific Scientific Field : Oncology

- Summary of the Application : 1-Propyl-1H-indazol-3-amine derivatives have been synthesized and evaluated for their inhibitory activities against human cancer cell lines . These compounds have shown promising results in the treatment of various types of cancer, including lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) .

- Methods of Application or Experimental Procedures : The compounds were synthesized using a molecular hybridization strategy . Their inhibitory activities were evaluated using a methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results or Outcomes : Among the synthesized compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) . It was confirmed that compound 6o affects apoptosis and the cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Application 2: Inhibitor of Phosphoinositide 3-Kinase δ

- Specific Scientific Field : Respiratory Disease Treatment

- Summary of the Application : Indazoles, including 1-Propyl-1H-indazol-3-amine, can be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . PI3Kδ plays a crucial role in the function of immune cells, and its inhibition can help manage inflammatory responses in respiratory diseases .

- Methods of Application or Experimental Procedures : The inhibitory effect of 1-Propyl-1H-indazol-3-amine on PI3Kδ is typically evaluated using in vitro assays. The compound is tested for its ability to inhibit the kinase activity of PI3Kδ, and its effectiveness is compared with that of other inhibitors .

Orientations Futures

Given the wide range of pharmacological activities exhibited by indazole derivatives, there is considerable interest in developing these compounds with better biological activities . For example, compound 6o, a derivative of 1H-indazole-3-amine, has shown promising inhibitory effects against certain cancer cell lines and could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Propriétés

IUPAC Name |

1-propylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12-13/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDCEYSYGFYJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547787 | |

| Record name | 1-Propyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-indazol-3-amine | |

CAS RN |

108552-99-4 | |

| Record name | 1-Propyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.